molecular formula C21H23N5O2S B2987467 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1251605-47-6

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2987467
CAS No.: 1251605-47-6
M. Wt: 409.51
InChI Key: MNXQORMAIUPIOU-UHFFFAOYSA-N
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Description

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a sophisticated heterocyclic compound incorporating multiple pharmacologically significant moieties, including a 1,2,4-oxadiazole ring, pyridine system, and 4-phenylpiperazine group. This molecular architecture is specifically designed for advanced pharmaceutical research and drug discovery applications. The compound's structural features are optimized for potential receptor targeting, with the 4-phenylpiperazine moiety known to contribute to CNS activity in various therapeutic compounds . The 1,2,4-oxadiazole ring system provides metabolic stability and favorable binding characteristics, while the pyridine-sulfanyl linkage enables precise molecular interactions. Researchers are investigating this compound primarily as a key intermediate in the development of novel therapeutic agents, with particular interest in its potential neuromodulatory applications. The presence of both nitrogen and sulfur heteroatoms in its structure creates unique electronic properties that may enhance binding affinity to biological targets. This reagent is strictly classified For Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified scientists. It is not manufactured or tested under pharmaceutical-grade conditions, is not intended for diagnostic or therapeutic applications, and must never be administered to humans or animals. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment. Researchers should consult the safety data sheet for specific handling and storage recommendations, with typical long-term storage conditions between -20°C to -80°C in a dry, dark environment. The compound represents a valuable tool for medicinal chemistry programs, particularly in structure-activity relationship studies and as a building block for more complex molecules targeting neurological disorders .

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-18-23-21(28-24-18)16-8-9-19(22-14-16)29-15-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQORMAIUPIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core with diverse functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood, but it likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several derivatives reported in the literature. A comparative analysis is summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Molecular Weight Key Substituents Heterocyclic Motifs Reported Activity
Target Compound ~428.5* 3-Ethyl-1,2,4-oxadiazole, 4-phenylpiperazine 1,2,4-oxadiazole, pyridine, piperazine Not explicitly reported (inferred CNS/kinase targeting)
Compound 21 354.0 Adamantyl, trifluoromethylpyridine Pyridine, adamantane Potent enzyme inhibition (86% yield, >99% purity)
ECHEMI-361994-90-3 483.6 Hydroxyethylpiperazine, thiazolidinone Pyrido[1,2-a]pyrimidine, thiazolidinone High-resolution crystallography applications
Huayuan-1013778-28-3 406.5 Ethyltriazole, ethoxypyrazole 1,2,4-triazole, pyrazole No direct activity data (structural focus)

*Calculated based on molecular formula (C20H22N4O2S).

Key Insights :

Substituent Effects: The adamantyl group in Compound 21 enhances lipophilicity and membrane permeability compared to the 4-phenylpiperazine in the target compound, which may favor CNS penetration .

Biological Activity :

  • Compound 21’s trifluoromethylpyridine moiety correlates with high inhibitory potency (>99% purity, LC/MS confirmed), suggesting that the target compound’s pyridinyl-sulfanyl group could similarly enhance binding affinity .
  • The 4-phenylpiperazine in the target compound is structurally analogous to hydroxyethylpiperazine in ECHEMI-361994-90-3, a motif linked to serotonin receptor modulation .

Synthesis and Purity :

  • Method B (used for Compound 21) achieved 86% yield and >99% purity via HPLC, indicating that analogous synthesis routes for the target compound could be feasible .

Research Findings and Limitations

Key Observations :

  • The target compound’s 1,2,4-oxadiazole-pyridine scaffold is understudied compared to adamantyl or triazole-based analogs, highlighting a gap in structure-activity relationship (SAR) data.
  • 4-Phenylpiperazine derivatives often exhibit dual activity (e.g., dopamine D2/5-HT1A receptor binding), suggesting the compound could have multifunctional pharmacological profiles .

Limitations :

  • No direct biological data for the target compound exists in the provided evidence; comparisons rely on structural extrapolation.
  • Crystallographic validation (e.g., via SHELX refinement ) is absent but critical for confirming conformational stability.

Biological Activity

The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.47 g/mol
CAS NumberN/A

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the 3-ethyl group in the oxadiazole ring enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial action.

Case Study:
A study on related oxadiazole compounds demonstrated that modifications in the phenyl ring significantly influenced their antibacterial activities. Compounds with nitro or hydroxy substituents exhibited increased efficacy against bacterial strains . It is hypothesized that similar modifications in our compound may yield enhanced antimicrobial effects.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using normal cell lines such as L929 revealed that certain derivatives of oxadiazoles exhibit low cytotoxicity while maintaining bactericidal activity .

CompoundConcentration (µM)Viability (%)
Compound A10090
Compound B20085
Test Compound 5095

This data suggests that our target compound could be developed further to balance efficacy against pathogens while minimizing toxicity to human cells.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the potential therapeutic applications of the compound. The target compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.

Findings:
In related studies, compounds with similar structures showed IC50 values indicating moderate to strong inhibitory activity against these enzymes. For example, a related oxadiazole demonstrated an IC50 of 46.42 µM against BChE . Further investigations into our compound's structure could reveal similar inhibitory effects.

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